
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Attachment of aromatic substituents: This can be done through various coupling reactions.
Formation of the acetamide group: This step typically involves acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the nitro group to an amino group.
Substitution: This can involve the replacement of certain substituents with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, making it a candidate for further investigation in pharmacological applications.
Anticancer Properties
Case studies have demonstrated the compound's potential as an anticancer agent:
- In Vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, with a dose-dependent response observed at concentrations exceeding 10 µM. These findings suggest its potential role in cancer therapy by inhibiting tumor cell proliferation .
Synergistic Effects
Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This synergistic potential warrants further investigation to optimize treatment regimens for cancer patients .
Synthetic Applications
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step synthetic pathways that highlight its versatility in organic chemistry:
- Formation of the Pyridine Ring : Utilizing various reagents to construct the pyridine framework.
- Introduction of Functional Groups : Incorporating the cyano and thioether functionalities through nucleophilic substitutions and coupling reactions.
Comparative Analysis with Related Compounds
To emphasize the uniqueness of this compound, a comparison with similar compounds is presented:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-(3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio-N-(4-methyl-3-nitrophenyl)acetamide | Similar pyridine and thioether structure | Antimicrobial |
3-Cyano-N-(4-methylphenyl)acetamide | Lacks the complex pyridine structure | Anticancer |
2-Amino-N-(4-nitrophenyl)acetamide | Simple amine structure | Enzyme inhibition |
This table illustrates how the complex arrangement of functional groups in this compound may enhance its biological activity compared to simpler analogs .
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties.
Biological Activity
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C29H25N3OS |
Molecular Weight | 463.6 g/mol |
CAS Number | 332053-26-6 |
IUPAC Name | 2-[3-cyano-6-(p-tolyl)-4-phenylpyridin-2-yl]thio-N-(2-methoxy-4-nitrophenyl)acetamide |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress. The antioxidant activity of related compounds has been evaluated, showing promising results in various assays, including DPPH and ABTS radical scavenging tests .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Studies have demonstrated that derivatives of this compound can inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition mechanism involves binding to the active site of the enzyme, which alters its conformation and reduces its activity .
The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the aromatic rings significantly influences the inhibitory potency. For instance, modifications at the 3-position of the pyridine ring enhance binding affinity and inhibitory activity against tyrosinase .
Antiviral Activity
Emerging evidence suggests that compounds structurally related to this compound may exhibit antiviral properties. In vitro studies have shown that certain derivatives can inhibit viral replication in various models, including those for hepatitis C virus (HCV) and influenza viruses . The mechanism often involves interference with viral entry or replication processes.
Case Studies
-
Tyrosinase Inhibition : In a comparative study, several derivatives were synthesized and tested for their tyrosinase inhibitory activity. Compound variants featuring different substituents were evaluated at a concentration of 40 µM, with results indicating varying degrees of inhibition compared to standard inhibitors like kojic acid. The most potent derivative exhibited an IC50 value significantly lower than that of the reference compound .
Compound IC50 (µM) % Inhibition Kojic Acid 30 100 Compound A 25 85 Compound B 15 92 - Antiviral Efficacy : A study on the antiviral effects of related compounds showed that certain derivatives could effectively inhibit HCV replication in cell cultures at low micromolar concentrations. This suggests potential for further development as antiviral agents .
Properties
Molecular Formula |
C28H22N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(32(34)35)14-26(24)36-2/h3-15H,17H2,1-2H3,(H,30,33) |
InChI Key |
JFZARYQBVWLPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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